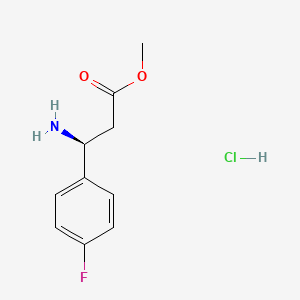![molecular formula C10H12O3 B6167973 [3-(1,3-dioxolan-2-yl)phenyl]methanol CAS No. 140639-94-7](/img/new.no-structure.jpg)
[3-(1,3-dioxolan-2-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(1,3-dioxolan-2-yl)phenyl]methanol is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,3-dioxolan-2-yl)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-(1,3-dioxolan-2-yl)benzaldehyde or 3-(1,3-dioxolan-2-yl)benzoic acid.
Reduction: 3-(1,3-dioxolan-2-yl)phenylmethanol or 3-(1,3-dioxolan-2-yl)phenyl ether.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
[3-(1,3-dioxolan-2-yl)phenyl]methanol has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[3-(1,3-dioxolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
[3-(1,3-dioxolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of the dioxolane ring and phenylmethanol structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
140639-94-7 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



